1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
Description
General Context of Bicyclic Amine Scaffolds in Modern Chemical Research
Bicyclic amine scaffolds are a cornerstone in contemporary drug discovery and chemical research. Their inherent structural rigidity sets them apart from more flexible aliphatic and monocyclic amines. This conformational constraint can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. By locking the spatial orientation of substituent groups, these scaffolds allow for a more precise probing of receptor binding pockets and enzyme active sites.
The three-dimensional nature of bicyclic amines, such as those belonging to the azabicyclo[x.y.z]alkane family, provides an avenue to escape the "flatland" of traditional aromatic, planar molecules that have historically dominated drug discovery. This shift towards sp³-rich, complex structures is driven by the need to access new chemical space and develop compounds with improved pharmacological profiles, including better solubility, metabolic stability, and reduced off-target effects. Consequently, bicyclic amine frameworks are integral components in the synthesis of a wide array of biologically active molecules.
Specific Introduction to the 3,8-Diazabicyclo[3.2.1]octane Core Structure
The 3,8-diazabicyclo[3.2.1]octane framework is a bridged bicyclic heterocycle that features a six-membered piperidine (B6355638) ring fused with a five-membered pyrrolidine (B122466) ring, sharing two bridgehead carbon atoms and a nitrogen atom. This structure contains two nitrogen atoms, N3 and N8, which offer distinct opportunities for chemical modification. The nitrogen at the 8-position (N8) is a bridgehead atom, while the nitrogen at the 3-position (N3) is part of the six-membered ring. This arrangement imparts a defined, chair-boat conformation and provides vectors for substitution in precise spatial orientations.
The 3,8-diazabicyclo[3.2.1]octane core has been recognized as a valuable scaffold in medicinal chemistry for developing a variety of therapeutic agents. nih.gov Its derivatives have been investigated for their potential as analgesics, antiviral agents, and modulators of various central nervous system targets. sci-hub.stresearchgate.net The differential reactivity and steric accessibility of the N3 and N8 positions allow for selective functionalization, making it a versatile building block for creating libraries of diverse compounds. The synthesis of this core structure can be achieved through various multi-step sequences, often starting from commercially available precursors like pyroglutamic acid or employing cyclization strategies from pyrrolidine derivatives. sci-hub.st
Positioning of 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one within the Diazabicyclo[3.2.1]octane Chemical Space
This compound, also known as 8-acetyl-3,8-diazabicyclo[3.2.1]octane, is a specific derivative of the parent scaffold where an acetyl group is attached to the N8 nitrogen atom. This modification has several important chemical implications. The acetylation converts the secondary amine at the N8 position into a tertiary amide. This change neutralizes the basicity of the N8 nitrogen and introduces a planar amide functional group.
The presence of the acetyl group on N8 leaves the N3 nitrogen as a secondary amine, which remains basic and serves as a primary site for further synthetic modifications, such as alkylation or acylation. This mono-acetylated derivative is therefore a key synthetic intermediate. It allows for the selective functionalization of the N3 position while the N8 position is protected as an amide. This strategy is crucial for the controlled synthesis of more complex molecules where different substituents are desired at the two nitrogen centers.
While extensive research on the specific biological activities of this compound is not widely available in public literature, its role as a building block is evident from its inclusion in patent literature for the generation of libraries of more complex molecules. chiralen.com For instance, its hydrochloride salt is commercially available, indicating its utility as a starting material in synthetic chemistry campaigns. sigmaaldrich.com The properties of this compound are defined by the rigid bicyclic core and the chemical nature of the N-acetyl group and the remaining secondary amine.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-7-2-3-8(10)5-9-4-7/h7-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUCDZZCANBRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497953 | |
| Record name | 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67572-28-5 | |
| Record name | 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Structure Activity Relationships Sar for 1 3,8 Diazabicyclo 3.2.1 Octan 8 Yl Ethan 1 One and Its Analogs
Impact of the Diazabicyclo[3.2.1]octane Core on Pharmacological Profiles
The 3,8-diazabicyclo[3.2.1]octane core is a conformationally constrained bicyclic scaffold that has proven to be a valuable building block in medicinal chemistry. nbinno.com Its rigid structure reduces the number of accessible conformations compared to more flexible acyclic or monocyclic analogs, which can lead to higher binding affinity and selectivity for specific biological targets. semanticscholar.org This pre-organization of the pharmacophore can minimize the entropic penalty upon binding to a receptor. The defined spatial orientation of the nitrogen atoms at positions 3 and 8 allows for precise positioning of substituents to interact with target proteins. This framework has been successfully employed to develop potent analgesics and ligands for monoamine transporters, demonstrating its versatility as a privileged scaffold in drug discovery. nih.govresearchgate.netnih.gov For instance, constraining a piperidine (B6355638) ring, a common pharmacophore, into this more rigid aza-bridged bicyclic system has been shown to be beneficial for biological activity, boosting potency significantly in certain inhibitor classes. semanticscholar.org
Systematic Modulation of Substituents on the Bicyclic Scaffold and Consequent Bioactivity
The pharmacological profile of diazabicyclo[3.2.1]octane derivatives can be systematically tuned by altering the substituents at the nitrogen atoms in the 3- and 8-positions. This modulation affects the compound's affinity and selectivity for various receptors and transporters.
Substitutions at the 3-Position of the Diazabicyclo[3.2.1]octane
Modifications at the 3-position of the diazabicyclo[3.2.1]octane scaffold have a significant impact on the resulting compound's bioactivity, particularly in the development of nAChR ligands and monoamine transporter inhibitors.
In a series of analogs developed as potential analgesics related to epibatidine (B1211577), the introduction of a chlorinated heteroaryl ring at the 3-position was explored. nih.govacs.orgacs.org The compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) emerged as a particularly interesting candidate, demonstrating significant antinociceptive effects in hot plate assays. nih.govacs.orgacs.org This compound exhibited high affinity for the α4β2 nAChR subtype with a Ki value of 4.1 nM, and its analgesic action was suggested to be mediated by the nicotinic system. nih.govacs.org This highlights the importance of a specific heteroaromatic substituent at this position for achieving high-affinity nAChR binding and potent analgesic activity. acs.org
Further studies on different classes of analogs targeting monoamine transporters have shown that large, lipophilic groups at the 3-position are crucial for high affinity. For example, derivatives featuring a 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene] moiety were found to have high affinity and selectivity for the dopamine (B1211576) transporter (DAT). researchgate.net
Table 1: Impact of 3-Position Substitution on nAChR α4β2 Affinity
Substitutions at the 8-Position of the Diazabicyclo[3.2.1]octane
The substituent at the 8-position nitrogen plays a critical role in defining the affinity and selectivity of these compounds, especially for monoamine transporters like the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.net
Structure-activity relationship studies on a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that N-substitution has a pronounced effect on transporter selectivity. nih.gov While N-substitution on related tropane-based inhibitors often has little effect, modifications at the 8-position of the diazabicyclo[3.2.1]octane core can significantly improve DAT selectivity over SERT. nih.gov For instance, an 8-cyclopropylmethyl group was identified as a unique moiety that imparts high SERT/DAT selectivity. nih.govresearchgate.net In one study, the 8-cyclopropylmethyl derivative was among the most potent compounds at the DAT (Ki of 4.0 nM) and was the most DAT-selective ligand in the series. nih.govresearchgate.net Similarly, an 8-(4-chlorobenzyl) derivative was also found to be highly potent and selective for the DAT over the NET. nih.govresearchgate.net Substituted 8-benzyl analogues generally exhibited high affinity, often being four to seven times more potent than the unsubstituted congener. nih.gov
Table 2: Effect of 8-Position Substitution on Monoamine Transporter Affinity
Specific SAR of N-Acylated Derivatives, with Emphasis on the Ethanone (B97240) Group
The introduction of an acyl group at a nitrogen atom of the diazabicyclo[3.2.1]octane core can significantly influence the pharmacological properties. While extensive SAR data for the specific 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one compound is not widely detailed in comparative studies, inferences can be drawn from related N-acylated structures.
In research on analgesic compounds, a series of bivalent ligands were derived from 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane. researchgate.net The presence of the N-propionyl group at the 8-position was a feature of the parent analgesic compound, suggesting that a small N-acyl group is compatible with, and potentially beneficial for, analgesic activity. The ethanone (acetyl) group of the title compound is smaller and less lipophilic than the propionyl group. Generally, small alkyl or acyl substituents at the 8-position are explored to modulate properties like metabolic stability and receptor interaction without introducing excessive bulk that might hinder binding. The ethanone group, being a simple acetyl moiety, provides a neutral, polar feature that can influence solubility and engage in specific hydrogen bond acceptor interactions within a receptor binding pocket. Its small size is unlikely to cause significant steric hindrance, making it a versatile functional group for fine-tuning the electronic and physicochemical properties of the scaffold.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry is a critical determinant of biological activity in analogs based on the bicyclo[3.2.1]octane framework. The rigid structure of this core creates distinct stereoisomers, and the spatial orientation of substituents can lead to significant differences in binding affinity and efficacy. nih.gov
For example, in a series of 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives, the stereochemistry at the 3-position was paramount for DAT affinity. researchgate.net The 3α derivatives were consistently found to be the most potent compounds. The 3α-di(4-fluorophenyl)methoxymethyl isomer exhibited a Ki of 5 nM, whereas the corresponding 3β isomer was significantly less potent with a Ki of 78 nM for the dopamine transporter. researchgate.net This demonstrates that the specific orientation of the substituent at the 3-position is crucial for optimal interaction with the binding site. The rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton itself has been noted to impart modest stereoselective binding and uptake inhibition at the DAT. nih.govresearchgate.netnih.gov The absolute configuration, such as (1R,2R,5R), can be essential for the desired biological activity in certain diazabicyclo[3.2.1]octane carboxamides. vulcanchem.com
Mechanistic Investigations of 1 3,8 Diazabicyclo 3.2.1 Octan 8 Yl Ethan 1 One and Its Bioactive Congeners
Elucidation of Molecular Target Interactions and Cellular Pathways
Congeners based on the 3,8-diazabicyclo[3.2.1]octane framework interact with several key molecular targets, initiating distinct cellular signaling cascades.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Certain DBO derivatives function as potent ligands for nAChRs, which are ligand-gated ion channels. nih.govacs.org Upon binding, these agonists stabilize the open conformation of the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This influx leads to membrane depolarization and the initiation of downstream signaling events, which can modulate neurotransmitter release and neuronal excitability. The analgesic effects of some of these compounds are mediated through this nicotinic system. nih.gov
Opioid Receptors: A significant class of DBO derivatives exhibits high affinity and selectivity for the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). nih.govmdpi.comnih.gov Agonist binding to the MOR activates intracellular signaling pathways via inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels. nih.gov The cumulative effect of these cellular events is a reduction in neuronal excitability and neurotransmitter release, which underlies the potent analgesic properties of these compounds. nih.govresearchgate.net
Serine β-Lactamases: The DBO scaffold is the backbone of several modern non-β-lactam β-lactamase inhibitors. researchgate.netnih.gov These molecules interact directly with serine β-lactamase enzymes produced by bacteria, which are responsible for hydrolyzing and inactivating β-lactam antibiotics. asm.org The DBO inhibitors form a stable, covalent bond with the catalytic serine residue in the enzyme's active site. acs.org This acylation reaction effectively inactivates the enzyme, preventing it from destroying co-administered β-lactam antibiotics and thus restoring their antibacterial efficacy. bohrium.commdpi.com
Analysis of Binding Site Fit and Receptor/Enzyme Modulation
The versatility of the DBO scaffold allows its derivatives to conform to the distinct topographies of different binding sites.
Receptor/Enzyme Modulation: For nAChRs, theoretical calculations and NMR spectroscopy have shown that DBO derivatives can adopt a conformation that is structurally analogous to that of epibatidine (B1211577), a potent natural analgesic that targets these receptors. nih.govacs.orgunimi.it This conformational mimicry is key to their high-affinity binding. At the µ-opioid receptor, modeling studies suggest that the tertiary nitrogen atoms of the DBO core can form critical positive ionic interactions with key acidic residues, such as Asp147, within the binding pocket, while other substituents contribute to affinity and selectivity. mdpi.com
Binding Site Fit: The mechanism of β-lactamase inhibition involves the DBO core acting as a mimic of the β-lactam ring. researchgate.net The strained ring system facilitates nucleophilic attack by the active site serine residue (e.g., Ser70 in many Class A enzymes). This leads to the formation of a stable, covalent acyl-enzyme intermediate. The stability of this complex is crucial; unlike the rapidly hydrolyzed intermediate formed with β-lactam antibiotics, the DBO-derived intermediate undergoes very slow deacylation, effectively sequestering and inactivating the enzyme. asm.org
Structure-Mechanism Relationships Dictating Biological Effects
The biological activity and mechanism of action of DBO derivatives are profoundly influenced by the nature and position of substituents on the bicyclic core.
Opioid Agonism: Structure-activity relationship (SAR) studies have demonstrated that for µ-opioid receptor affinity, the substituents on both the N-3 and N-8 positions are critical. For instance, a cinnamyl group at one nitrogen and a propionyl group at the other have been shown to confer high potency and selectivity for the µ-receptor. mdpi.comresearchgate.net Modifications to the cinnamyl or acyl side chains can fine-tune this affinity. nih.gov The rigid conformation of the DBO's piperazine-like ring is considered favorable for interaction with the opioid receptor. nih.govnih.gov
nAChR Ligands: For nAChR ligands, the introduction of a chlorinated heteroaryl ring, such as 6-chloro-3-pyridazinyl, at the N-3 position can result in high affinity for the α4β2 nAChR subtype and potent, non-opioid analgesic activity. nih.govacs.org The position of the substituent is crucial, as moving the same group from the N-3 to the N-8 position can alter the activity profile.
β-Lactamase Inhibition: In β-lactamase inhibitors like avibactam (B1665839), the DBO core is accompanied by a sulfate (B86663) group (or other activating groups) and a carboxamide side chain. nih.govasm.org The core provides the reactive scaffold for serine acylation, while the side chains are optimized to fit the active site of a broad spectrum of Class A, C, and some Class D serine β-lactamases, ensuring potent inhibition. asm.orgnih.govacs.org
Mechanistic Studies related to Specific Biological Targets
While much of the early research on analgesic DBO compounds focused on the α4β2 subtype, the DBO scaffold has also been incorporated into ligands targeting the α7 nAChR. nih.govacs.org The α7 nAChR is a homopentameric ligand-gated ion channel implicated in cognitive processes and inflammatory signaling. DBO derivatives have been designed as modulators of α7 nAChR activity. sci-hub.se Replacing more flexible diamine structures with the conformationally restricted DBO system can affect the binding profile and selectivity for α7 versus other nAChR subtypes. mdpi.comnih.gov For example, an 8-methyl-3,8-diazabicyclo[3.2.1]octane moiety (azatropane) incorporated into certain pharmacophores was found to have a diminished affinity for the α7 nAChR compared to more flexible nonane-based bicyclic systems. mdpi.com This highlights the sensitivity of the α7 receptor's binding site to the specific geometry of the ligand's core structure.
A significant body of research has established derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold as potent and selective µ-opioid receptor agonists. mdpi.com These compounds elicit strong analgesic effects in preclinical models like the hot-plate test. nih.govnih.gov This antinociceptive action is mechanistically linked to the opioid system, as it can be blocked by the administration of the non-selective opioid antagonist, naloxone. nih.gov
Binding studies using radiolabeled ligands have quantified the high affinity of these congeners for the µ-opioid receptor. For example, certain derivatives with p-nitrocinnamyl and propionyl substitutions display impressive binding affinities. nih.govnih.govnih.gov The analgesic potency of these compounds often correlates with their receptor affinity. researchgate.net
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1.)octane (DBO 17) | µ-opioid | 5.1 | nih.gov |
| 3-propionyl-8-p-nitrocinnamyl-3,8-diazabicyclo(3.2.1.)octane (DBO 11) | µ-opioid | 25 | nih.gov |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1 | nih.govacs.org |
This table contains interactive elements. You can sort and filter the data by clicking on the column headers.
The DBO scaffold is a cornerstone of modern β-lactamase inhibitor design, exemplified by clinically approved agents such as avibactam and relebactam. nih.govbohrium.commdpi.com These inhibitors are not β-lactams themselves but function as effective mimics. The mechanism of inhibition is a two-step process involving reversible covalent modification of the enzyme.
Acylation: The inhibitor first binds non-covalently to the active site of a serine β-lactamase. The strained urea (B33335) moiety within the DBO ring is then attacked by the nucleophilic hydroxyl group of the catalytic serine residue. This results in the opening of the DBO ring and the formation of a stable, covalent acyl-enzyme intermediate. asm.orgacs.org
Deacylation: The resulting covalent complex is significantly more stable than the intermediate formed with β-lactam antibiotics. The hydrolysis of this intermediate (deacylation), which would regenerate the active enzyme, occurs at a very slow rate. asm.org
This prolonged occupation of the active site effectively sequesters the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics. This mechanism is effective against a broad spectrum of β-lactamases, including Class A (like KPC and ESBLs), Class C (AmpC), and some Class D (OXA) enzymes. asm.orgasm.orgnih.gov
MAP4 Kinase Inhibition and Neuroprotective Pathways
Congeners featuring the 3,8-diazabicyclo[3.2.1]octane core have been investigated for their neuroprotective potential, particularly through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK family, including c-Jun-N-terminal kinases (JNKs), plays a crucial role in neuronal apoptosis.
One area of investigation involves the development of inhibitors for MAP4 kinases (MAP4K), which are implicated in endoplasmic reticulum (ER) stress-mediated neurodegeneration. Compounds that target the MAP4K family have been identified as neuroprotective in in-vitro models of human motor neurons. While specific congeners of 1-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one have not been explicitly detailed as MAP4K inhibitors in the available literature, the broader strategy of targeting this kinase family highlights a potential pathway for neuroprotection.
More specifically, the JNK3 isoform, which is highly expressed in the brain, is involved in the pathogenesis of neurodegenerative conditions. Research has led to the development of potent and selective JNK3 inhibitors. For instance, certain benzimidazole (B57391) derivatives have demonstrated high inhibitory activity against JNK3 with IC50 values in the nanomolar range, along with neuroprotective effects against amyloid β-induced neuronal cell death. These inhibitors show excellent selectivity for JNK3 over other isoforms like JNK1 and JNK2, which is critical for minimizing off-target effects.
Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors block parasympathetic nerve activity and are used to treat a range of conditions, including respiratory and neurological disorders. inhn.org While direct evidence linking this compound to muscarinic receptor antagonism is not prominent, the bicyclic amine structure is a common feature in various receptor-active compounds. The tropane (B1204802) skeleton, a related azabicycloalkane, is a well-known pharmacophore in muscarinic antagonists like atropine. inhn.org This structural similarity suggests that congeners based on the 3,8-diazabicyclo[3.2.1]octane framework could be designed to interact with mAChRs, representing a potential, albeit less explored, mechanistic pathway.
Potential Anti-inflammatory Action
A significant area of investigation for congeners of this compound is their role as anti-inflammatory agents, primarily through the inhibition of the Janus kinase (JAK) family. patsnap.comnih.gov The JAK-STAT signaling pathway is central to the immune response, transmitting signals from various pro-inflammatory cytokines. patsnap.com By inhibiting specific JAK enzymes, these compounds can effectively dampen overactive immune responses characteristic of autoimmune diseases. patsnap.comclinexprheumatol.org
A prominent example is Brepocitinib (PF-06700841), a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and JAK1. patsnap.commedchemexpress.com This compound, which incorporates the 3,8-diazabicyclo[3.2.1]octane moiety, interrupts the signaling of key cytokines such as interleukins (IL-6, IL-12, IL-23) and interferons (IFN), which are pivotal in the pathogenesis of diseases like psoriasis, psoriatic arthritis, and inflammatory bowel disease. patsnap.comclinexprheumatol.org The dual inhibition of TYK2 and JAK1 provides a broad-spectrum anti-inflammatory effect. patsnap.com
| Compound | Target(s) | IC50 | Therapeutic Area |
| Brepocitinib (PF-06700841) | JAK1 | 17 nM | Autoimmune Diseases |
| TYK2 | 23 nM | ||
| JAK2 | 77 nM | ||
| JAK3 | 6.49 µM |
This interactive table summarizes the inhibitory concentrations (IC50) of Brepocitinib against various Janus kinases.
Cytotoxicity and Anticancer Mechanisms
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been evaluated for their potential as anticancer agents. Research has shown that N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes can inhibit the growth of various tumor cell lines, including leukemia and certain solid tumors. researchgate.net Some of these compounds exhibit IC50 values in the low micromolar range, indicating potent cytotoxic activity.
The mechanisms underlying this cytotoxicity can vary. For some congeners, the anticancer effect is linked to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. tandfonline.comnih.gov Other studies have explored how modifications to the bicyclic core can induce preferential toxicity towards malignant cells over normal cells. These investigations often involve structure-activity relationship (SAR) studies to optimize potency and selectivity.
Ion Channel or Receptor Modulation in Antiarrhythmic Activity
Congeners based on the 3,8-diazabicyclo[3.2.1]octane skeleton have been specifically designed as analogues of Class III antiarrhythmic agents. nih.gov The primary mechanism for Class III agents is the prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), which is typically achieved by blocking potassium channels. nih.govacs.org
Studies on a series of these analogues revealed that they effectively lengthen the ERP with minimal impact on impulse conduction time. nih.gov This electrophysiological profile is characteristic of Class III activity and is attributed to the inhibition of the rapid component of the delayed rectifier outward potassium current (IKr). nih.gov By blocking this current, the compounds delay repolarization of the cardiac cells, which can help to terminate and prevent certain types of arrhythmias. nih.gov Importantly, these analogues appeared to lack the sodium channel blocking effects (Class I activity) that can be associated with proarrhythmic risk. nih.gov
Janus Kinase (JAK) Family Inhibition Mechanisms
The mechanism of JAK inhibition by congeners such as Brepocitinib involves competitive binding at the adenosine (B11128) triphosphate (ATP) site of the kinase domain. patsnap.com The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2, which form homo- or heterodimers to transduce cytokine signals. clinexprheumatol.org
Brepocitinib was specifically designed as a dual inhibitor of TYK2 and JAK1. medchemexpress.com
TYK2 Inhibition: Blocks signaling from key cytokines like IL-12, IL-23, and Type I interferons. patsnap.com
JAK1 Inhibition: Interrupts signaling from γ-common chain cytokines and the IL-6 family. patsnap.com
By selectively targeting this combination, Brepocitinib effectively modulates the activity of both adaptive and innate immune cells. The selectivity against JAK2 and JAK3 is a critical aspect of its design, aimed at minimizing potential side effects related to hematopoiesis (regulated by JAK2) and lymphocyte function (regulated by JAK3). medchemexpress.com This targeted approach allows for a potent anti-inflammatory and immunomodulatory effect, which is the basis for its investigation in a wide range of autoimmune disorders. patsnap.comnih.govspringer.com
Investigation of Single-Electron Pathways in Related Reactions.fu-berlin.de
A review of available scientific literature did not yield specific studies focused on the investigation of single-electron pathways in reactions involving this compound or its bioactive congeners.
While the field of organic chemistry has seen a surge of interest in single-electron transfer (SET) processes, particularly with the advent of photoredox catalysis, specific mechanistic investigations into this pathway for the title compound and its analogs are not documented in the searched resources. diva-portal.orgresearchgate.net Research on related 3,8-diazabicyclo[3.2.1]octane derivatives has primarily focused on their synthesis and potential as analgesic agents, with mechanistic studies centered on structure-activity relationships rather than reaction pathways involving single-electron steps. nih.govcardiff.ac.uk
General studies on SET mechanisms highlight their role in forming radical intermediates that can lead to unique chemical transformations. diva-portal.org These processes are often initiated by photocatalysts, electrochemical methods, or strong reducing agents. researchgate.net Investigations into such pathways typically involve techniques like cyclic voltammetry, computational studies (such as Density Functional Theory), and radical trapping experiments to detect and characterize the transient radical species involved. However, the application of these investigative methods to reactions of this compound has not been reported.
Due to the absence of specific research data, no detailed findings or data tables on single-electron pathways for this compound can be presented.
Computational Chemistry and Advanced Molecular Modeling of 1 3,8 Diazabicyclo 3.2.1 Octan 8 Yl Ethan 1 One and the Diazabicyclo 3.2.1 Octane Scaffolds
Application of Molecular Mechanics and Quantum Chemical Methods for Conformational Analysis
Conformational analysis is critical for understanding the three-dimensional structure of molecules, which in turn dictates their biological activity. For the 3,8-diazabicyclo[3.2.1]octane scaffold, both molecular mechanics (MM) and quantum chemical (QM) methods are employed to determine the energetically favorable conformations.
Molecular mechanics methods, often referred to as force fields, provide a computationally efficient way to explore the conformational landscape of flexible molecules. These methods model molecules as a collection of atoms connected by springs, allowing for the rapid calculation of potential energy based on bond lengths, angles, and torsions. For derivatives of the diazabicyclo[3.2.1]octane system, MM calculations are used to identify low-energy conformers that are likely to be biologically relevant. unipd.it
Quantum chemical methods, such as Density Functional Theory (DFT), offer a more accurate description of the electronic structure and energy of a molecule, albeit at a higher computational cost. nih.gov These methods are often used to refine the geometries and energies of conformations initially identified by molecular mechanics. nih.gov For instance, DFT calculations at the B3LYP level with the 6-31G(d) basis set have been used to perform theoretical calculations on diazabicyclo analogues. rsc.org Such studies help in understanding the subtle electronic effects that influence the shape and stability of the molecule. The combination of MM and QM provides a comprehensive picture of the conformational possibilities of the 3,8-diazabicyclo[3.2.1]octane core, which is essential for rational drug design. unipd.itresearchgate.net
Table 1: Computational Methods in Conformational Analysis
| Method Type | Technique | Application | Key Advantage |
|---|---|---|---|
| Molecular Mechanics (MM) | Force Fields (e.g., AMBER, CHARMM) | Initial exploration of conformational space, identification of low-energy conformers. | High computational speed, suitable for large molecules and systems. |
| Quantum Mechanics (QM) | Density Functional Theory (DFT), Ab initio methods | Refinement of geometries and energies, calculation of electronic properties. | High accuracy in describing electronic structure and energies. nih.gov |
| Hybrid QM/MM | Combination of QM and MM | Treatment of large systems where a specific region (e.g., active site) requires high accuracy. | Balances accuracy and computational cost. |
Comparative Structural and Conformational Analysis with Known Pharmacophores (e.g., Epibatidine)
A key strategy in drug design is to create novel molecules that mimic the structure and conformation of known, highly active compounds. Epibatidine (B1211577), a potent natural analgesic, serves as an important pharmacophore for comparison with derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold.
Computational studies, including theoretical calculations and high-field 1H NMR spectroscopy, have been employed to compare the structural and conformational features of these compounds. nih.gov Research has shown that derivatives of 3,8-diazabicyclo[3.2.1]octane can adopt a conformation that is strikingly similar to that of epibatidine. nih.gov This conformational mimicry is believed to be responsible for the analogous pharmacological profiles observed, particularly their high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov By understanding these structural similarities, chemists can design new analogs with potentially improved potency and selectivity.
Ligand-Protein Docking Simulations and Binding Mode Prediction (e.g., HGK)
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the molecular basis of a drug's activity and for designing new inhibitors.
The 3,8-diazabicyclo[3.2.1]octane scaffold has been investigated as a core for inhibitors of various kinases, including MAP4K4, also known as HGK. Docking simulations of an analog within the ATP binding site of HGK revealed a specific binding mode. nih.gov The simulations showed that the compound forms critical hydrogen bonds between its aminopyrimidine moiety and the hinge region residues Cys108 and Glu106. nih.gov Additionally, a hydrogen bond was observed with Asp115. nih.gov The bicyclic core of the ligand projects into a lower hydrophobic portion of the binding site, demonstrating the importance of the scaffold's three-dimensional shape for fitting into the protein's active site. nih.gov Such detailed predictions of the binding mode allow researchers to understand structure-activity relationships and to rationally design modifications to the ligand that could enhance its binding affinity and selectivity. mdpi.com
Table 2: Predicted Interactions of a Diazabicyclo Analog with HGK nih.gov
| Interacting Ligand Group | Protein Residue | Interaction Type |
|---|---|---|
| Amino Pyrimidine | Cys108 | Hydrogen Bond |
| Amino Pyrimidine | Glu106 | Hydrogen Bond |
| Not Specified | Asp115 | Hydrogen Bond |
Prediction of Molecular Interactions Influencing Compound Behavior (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The behavior of a compound in a biological system is governed by a complex network of non-covalent interactions. Computational methods can predict these interactions, providing insight into the factors that determine a molecule's binding affinity and specificity.
For ligands incorporating the 3,8-diazabicyclo[3.2.1]octane scaffold, key interactions include hydrogen bonding and hydrophobic interactions. For example, in docking studies with the KRAS-G12D protein, a derivative containing this scaffold was shown to form critical hydrogen bonds between its protonated bicyclic moiety and the protein residues Asp12 and Gly60. mdpi.com The ability of the nitrogen atoms in the scaffold to act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors is a crucial feature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijert.org These models are powerful tools for predicting the activity of newly designed compounds and for optimizing lead structures.
For scaffolds related to 3,8-diazabicyclo[3.2.1]octane, 3D-QSAR studies have been successfully applied. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.gov These techniques correlate the biological activity of a set of aligned molecules with their 3D steric and electrostatic fields. The resulting models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a QSAR model for 8-azabicyclo[3.2.1]octane analogs identified key structural features required for potent antagonist activity at cholinergic receptors. nih.gov Such models serve as a valuable guide in the design and optimization of new, more potent, and selective compounds based on the diazabicyclo[3.2.1]octane scaffold. nih.govscirp.org
Pre Clinical Research Applications and Pharmacological Exploration of 1 3,8 Diazabicyclo 3.2.1 Octan 8 Yl Ethan 1 One Derivatives
Strategic Utility as a Building Block in Drug Discovery Programs
The 3,8-diazabicyclo[3.2.1]octane scaffold is a versatile building block in the synthesis of complex, biologically active molecules. nbinno.com Its rigid framework reduces the conformational flexibility of derivative compounds, which is a desirable attribute in drug design as it can lead to increased binding affinity for a target receptor and a better selectivity profile. nbinno.com The two distinct nitrogen atoms within the bicyclic system (at positions 3 and 8) provide convenient points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net
Protected versions of the DBO scaffold, such as 3-Boc-3,8-diazabicyclo[3.2.1]octane, are key intermediates that enable regioselective reactions, allowing chemists to build molecular complexity in a controlled manner. nbinno.com This strategic utility has led to the incorporation of the DBO core into a wide array of compounds targeting different biological systems. semanticscholar.orgresearchgate.net For example, it has been used in the synthesis of molecules targeting not only receptors and enzymes but also complex protein-protein interactions, such as inhibitors of the oncogenic driver B-cell lymphoma 6 (BCL6). semanticscholar.org The adaptability of the DBO scaffold makes it a valuable component in the construction of chemical libraries for high-throughput screening and a foundational structure for lead optimization in numerous drug discovery programs. sci-hub.st
Assessment of Therapeutic Potential in Various Disease Models
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been evaluated in a multitude of preclinical disease models, demonstrating a broad spectrum of pharmacological activities. The inherent structural properties of the DBO core have been exploited to design molecules with potential applications in central nervous system (CNS) disorders, infectious diseases, and pain management. nih.govsci-hub.se For instance, the scaffold's ability to serve as a nicotinic acetylcholine (B1216132) receptor modulator has prompted investigations into its potential for treating cognitive dysfunction. sci-hub.senih.gov In the realm of infectious diseases, DBO derivatives have been synthesized and tested for both antiviral and antibacterial properties. researchgate.netresearchgate.net Furthermore, the structural similarity of certain DBO derivatives to potent natural analgesics like epibatidine (B1211577) has driven extensive research into their potential as novel pain therapeutics. nih.gov The successful clinical development of the DBO-containing β-lactamase inhibitor avibactam (B1665839) has further validated the therapeutic potential of this scaffold, spurring continued exploration in various disease contexts. nih.gov
Specific Research Areas for Diazabicyclo[3.2.1]octane Derivatives
The α-7 nicotinic acetylcholine receptor (nAChR) is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. nih.gov The 3,8-diazabicyclo[3.2.1]octane framework has been successfully employed as a scaffold for the development of potent and selective α-7 nAChR modulators. semanticscholar.orgsci-hub.se Researchers have synthesized series of DBO derivatives, often acylating one of the nitrogen atoms, to create compounds with high binding affinity for this receptor. sci-hub.semdpi.com For example, a series of acylated 8-methyl-3,8-diazabicyclo[3.2.1]octane compounds were found to be selective modulators of nicotinic receptors, with a pronounced selectivity for the α-7 subtype. sci-hub.se The rigid structure of the DBO core helps to correctly position key pharmacophoric elements, such as aromatic groups, to interact with the receptor's binding site. This has led to the identification of derivatives with Ki values in the nanomolar range, demonstrating their potential as lead compounds for CNS drug development. sci-hub.semdpi.com
Table 1: Examples of Diazabicyclo[3.2.1]octane Derivatives as α-7 nAChR Ligands
| Compound Class | Modification | Target Affinity | Reference |
| Acylated 8-methyl-3,8-diazabicyclo[3.2.1]octanes | Amide substituted with furyl, phenyl, and benzofuranyl groups | Claimed Ki values <100 nM for α-7 nAChR | sci-hub.se |
| Dibenzothiophene-based ligands | 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) substitution | Showed diminished affinity relative to 1,4-diazabicyclo[3.2.2]nonane analogues | mdpi.com |
The DBO scaffold has also been explored in the development of novel antiviral agents. Its constrained bicyclic structure can mimic key features of other cyclic compounds known to have antiviral activity. Researchers have incorporated the DBO framework into molecules designed to inhibit viral entry or replication. researchgate.net In one notable example, analogues of the HIV entry inhibitor Maraviroc were synthesized where the original azabicyclooctane moiety was replaced with a 3,8-diazabicyclo[3.2.1]octane core. researchgate.net When tested in a viral neutralization assay against a panel of pseudoviruses, the DBO derivative maintained a significant ability to reduce viral infectivity. researchgate.net Other studies have focused on synthesizing DBO derivatives linked to amino acids to enhance hydrophilicity and screen for broad-spectrum antiviral activity, for instance against Herpes Simplex Virus Type 1. Patent literature also describes the inclusion of the 3,8-diaza-bicyclo[3.2.1]octane moiety in compounds designed as inhibitors of the Hepatitis C Virus (HCV) NS5A protein. google.com
Table 2: Antiviral Activity of a Diazabicyclo[3.2.1]octane-based Maraviroc Analogue
| Virus Strain | Type | % Infectivity Reduction at 10 µM | Reference |
| SF162 | Lab Strain | ~50% | researchgate.net |
| QH0692 | Clade B Isolate | ~40% | researchgate.net |
| 6535 | Clade B Isolate | ~55% | researchgate.net |
| PVO | Clade B Isolate | ~50% | researchgate.net |
| AC10 | Clade B Isolate | ~40% | researchgate.net |
| ZM214 | Clade C Isolate | ~45% | researchgate.net |
A significant body of research has been dedicated to the derivatization of the 3,8-diazabicyclo[3.2.1]octane scaffold to produce novel analgesics. nih.gov Early work focused on creating structural analogues of the potent natural analgesic epibatidine. nih.gov By substituting the DBO core with chlorinated heteroaryl rings, researchers developed compounds with significant antinociceptive effects in preclinical models like the hot plate assay. One such compound, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, demonstrated high affinity for the α4β2 nAChR subtype (Ki = 4.1 nM) and induced a significant, naloxone-insensitive increase in pain threshold, suggesting a mechanism involving the nicotinic system. nih.gov Other research programs have explored DBO derivatives as selective agonists for μ-opioid receptors, modifying side chains at the N-3 and N-8 positions to optimize receptor affinity and analgesic potency. researchgate.netjst.go.jp This line of inquiry has led to the synthesis of diquaternary ammonium (B1175870) salts derived from DBO, which have been evaluated for their in vivo analgesic activities. nih.gov
Table 3: Preclinical Analgesic Activity of a DBO-based nAChR Modulator
| Compound | Test | Dose | Effect | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Hot Plate Assay (mouse) | 1 mg/kg (s.c.) | Significant increase in pain threshold for ~45 min | nih.gov |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Abdominal Constriction Test (mouse) | 5 mg/kg | Good protection from constrictions | nih.gov |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Abdominal Constriction Test (mouse) | 20 mg/kg | Complete prevention of constrictions | nih.gov |
The rise of antibiotic resistance, particularly due to the production of β-lactamase enzymes by bacteria, is a major global health threat. The DBO scaffold forms the core of a new class of non-β-lactam β-lactamase inhibitors. nih.gov The most prominent example is avibactam, which is clinically used in combination with β-lactam antibiotics. researchgate.netnih.gov The DBO ring in these inhibitors acts as a β-lactam mimic, and its strained-urea moiety effectively acylates the active site serine of Class A, C, and some Class D β-lactamases, thereby inactivating the enzyme. nih.gov
Intensive research is ongoing to synthesize novel DBO derivatives to broaden the spectrum of inhibition and improve oral bioavailability. researchgate.netnih.gov Modifications at the C2 position of the DBO ring have been a major focus. researchgate.netacs.org For instance, substituting the C2 position with various amidine or sulfinyl groups has led to the discovery of potent inhibitors that restore the activity of antibiotics like ceftibuten (B193870) and meropenem (B701) against resistant bacterial strains. researchgate.netnih.gov One 2-sulfinyl-DBO derivative, when administered as an oral prodrug, demonstrated in vivo efficacy in combination with an oral cephalosporin, highlighting the potential for developing all-oral treatments for infections caused by multidrug-resistant bacteria. nih.gov
Neuroprotective Agents for Endoplasmic Reticulum Stress-mediated Degeneration
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been investigated for their potential as neuroprotective agents, particularly in the context of endoplasmic reticulum (ER) stress-mediated neurodegeneration. ER stress is a condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen and is implicated in the pathogenesis of various neurodegenerative diseases.
One notable non-opioid compound, DDD-028, which is a derivative of the 3,8-diazabicyclo[3.2.1]octane framework, has demonstrated significant neuroprotective effects in a rat model of paclitaxel-induced neuropathy. researchgate.net In this preclinical model, acute administration of DDD-028 led to a dose-dependent reduction in neuropathic pain. researchgate.net Furthermore, repeated daily treatment with DDD-028 was observed to significantly mitigate the development of pain over time, without inducing tolerance to its pain-relieving effects. researchgate.net
Ex vivo analyses provided further insight into the neuroprotective mechanisms of DDD-028. The compound was found to reduce oxidative damage in the dorsal root ganglia, as indicated by an increase in the levels of carbonylated proteins and a decrease in catalase activity. researchgate.net In key areas of the central nervous system, including the lumbar spinal cord, periaqueductal gray matter, thalamus, and somatosensory cortex, DDD-028 significantly prevented the activation of microglia and astrocytes, key players in neuroinflammation. researchgate.net The pain-relieving effects of DDD-028 were found to be mediated through the nicotinic acetylcholine receptor (nAChR) system, as they were blocked by both a non-selective nAChR antagonist (mecamylamine) and a selective α7 nAChR antagonist (methyllycaconitine). researchgate.net These findings suggest that DDD-028 possesses both symptomatic and neuroprotective properties, making it a promising candidate for further investigation in the treatment of chemotherapy-induced neuropathy and potentially other neurodegenerative conditions where ER stress and neuroinflammation play a role. researchgate.net
Modulators of Muscarinic Receptor Activity
The 8-azabicyclo[3.2.1]octane scaffold, a structurally related core, has been the subject of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to develop models for predicting the activity of muscarinic receptor antagonists. nih.gov These computational models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarities Indices Analysis (CoMSIA), have been utilized to understand the structural requirements for potent muscarinic receptor blockade. nih.gov The developed models demonstrated good predictive ability, suggesting their utility in the design of novel muscarinic antagonists. nih.gov While these studies were not conducted on the specific 3,8-diazabicyclo[3.2.1]octane framework, the insights gained from the closely related 8-azabicyclo[3.2.1]octane analogs could potentially inform the design of muscarinic receptor modulators based on the 1-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one scaffold.
Anti-inflammatory Research Targets
Derivatives of the diazabicyclo[3.2.1]octane framework have shown promise as anti-inflammatory agents. In one study, a novel heterocyclic compound, (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, was synthesized and evaluated for its in vivo anti-inflammatory properties. alliedacademies.org Using a standard carrageenan-induced paw edema model in rats, this compound demonstrated potent anti-inflammatory activity with an ED50 value of 50.1 mg/kg. alliedacademies.org
Furthermore, a patent has been filed for 8-(Phenylsulfonyl)-3,8-diazabicyclo[3.2.1]octa-3-ylmethanone compounds, which are designed to inhibit the enzymatic activity of AKR1C3. google.com This inhibition is proposed as a therapeutic strategy for a variety of conditions, including inflammatory diseases, by reducing the local levels of inflammatory mediators. google.com
The table below summarizes the anti-inflammatory activity of the investigated diazabicyclo[3.2.1]octane derivative.
| Compound | Anti-inflammatory Activity (ED50) |
| (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 50.1 mg/kg |
Investigational Anticancer Agents
The 3,8-diazabicyclo[3.2.1]octane scaffold has served as a template for the development of novel anticancer agents. A series of N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octanes were synthesized and evaluated for their in vitro antiproliferative activity against a panel of tumor cell lines. nih.govunibas.it These compounds were designed as analogs of a prototype, 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methylpiperazine. nih.gov
Several of the synthesized derivatives demonstrated significant growth-inhibitory activities, not only against leukemia cancer cells but also against certain solid tumors. nih.gov The initial substitution of the original piperazine (B1678402) nucleus with the 3,8-diazabicyclo[3.2.1]octane ring system yielded a compound that was active against leukemia cells with IC50 values in the low micromolar range and also showed a broad spectrum of inhibitory effects on the growth of solid tumors. unibas.it Further structure-activity relationship studies revealed that modifications to the substituent groups on the bicyclic core significantly influenced the cytotoxic activity. For instance, the presence of a methoxy (B1213986) group at the para position of the phenyl ring was found to be important for the anticancer response. unibas.it In contrast, acetylamino derivatives were less tolerated, leading to decreased IC50 values. unibas.it Among the derivatives with electron-withdrawing groups, a chloro derivative displayed significant cytotoxicity, particularly against CCRF-CEM and solid tumor cell lines. unibas.it
More recently, a patent was filed for 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-naphthalene-pyrido[4,3-d]pyrimidine derivatives as inhibitors of the KRAS(G12D) mutant oncoprotein for the treatment of cancer. google.com
The table below presents the in vitro antiproliferative activity of selected N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives against various cancer cell lines.
| Cell Line | Compound 2a IC50 (µM) | Compound 2j IC50 (µM) | Compound 2m IC50 (µM) |
| CCRF-CEM | 1.1 | 5.2 | 10.5 |
| K-562 | 2.5 | 8.1 | 12.3 |
| MOLT-4 | 1.8 | 6.5 | 11.8 |
| A549 | 4.2 | 7.8 | 15.1 |
| HT-29 | 6.5 | 9.3 | 18.2 |
| MCF-7 | 5.8 | 8.9 | 16.7 |
Antiarrhythmic Compound Design
The 3,8-diazabicyclo[3.2.1]octane moiety has been utilized in the design of novel antiarrhythmic agents. In one study, a series of ambasilide (B1667014) analogues were synthesized, incorporating the 3,8-diazabicyclo[3.2.1]octane core in place of the 3,7-diazabicyclo[3.3.1]nonane structure present in the parent compound. nih.gov Ambasilide is a known Class III antiarrhythmic agent that prolongs the cardiac action potential duration. nih.gov
The synthesized analogues were evaluated using in vitro extracellular electrophysiological assays and the conventional microelectrode technique. nih.gov A majority of these compounds were found to lengthen the effective refractory period (ERP) with little to no change, or a slight increase, in the impulse conduction time (ICT). nih.gov Several of the tested compounds also prolonged the action potential duration (APD), a characteristic feature of Class III antiarrhythmic activity, without significantly affecting the maximal rate of depolarization, indicating a lack of Class I antiarrhythmic activity. nih.gov
Janus Kinase (JAK) Pathway Inhibitors
Derivatives of this compound have been investigated as inhibitors of the Janus kinase (JAK) pathway. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways that regulate immune and inflammatory responses. frontiersin.org A patent for aminopyrimidinyl compounds as JAK inhibitors includes derivatives containing the 3,8-diazabicyclo[3.2.1]octane scaffold. google.com
One such derivative, ((S)-2,2-difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841), has been identified as a dual inhibitor of TYK2 and JAK1 for the treatment of autoimmune diseases. nih.gov
The table below summarizes the inhibitory activity of a representative JAK inhibitor with the 3,8-diazabicyclo[3.2.1]octane scaffold.
| Compound | Target | Indication |
| PF-06700841 | TYK2/JAK1 | Autoimmune Diseases |
BRG1, BRM, and PB1 Enzyme Inhibition Studies
While the this compound scaffold has been explored for various therapeutic targets, its application in the inhibition of BRG1, BRM, and PB1 enzymes is an area of emerging research.
BRG1 (also known as SMARCA4) and BRM (also known as SMARCA2) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. nih.govresearchgate.net The development of inhibitors targeting these ATPases is a promising strategy in cancer therapy. nih.govbiorxiv.orgresearchgate.net For instance, FHD-286 is an orally bioavailable and selective inhibitor of BRG1/BRM that is currently under clinical development for acute myeloid leukemia (AML). nih.govresearchgate.net While current research on BRG1/BRM inhibitors has focused on other chemical scaffolds, the structural features of the 3,8-diazabicyclo[3.2.1]octane core could potentially be adapted for the design of novel inhibitors targeting these enzymes.
The PB1 subunit is a component of the influenza virus RNA-dependent RNA polymerase, and its interaction with the PA subunit is essential for viral replication. cardiff.ac.uknii.ac.jp The development of small molecules that inhibit this protein-protein interaction is a key strategy for new anti-influenza therapies. cardiff.ac.uknii.ac.jp Although various heterocyclic compounds have been investigated as PA-PB1 interaction inhibitors, to date, there are no specific reports of this compound derivatives being evaluated for this target. cardiff.ac.uk However, the diverse chemical space accessible from this scaffold suggests its potential for the design of novel influenza PB1 inhibitors.
Future Research Directions and Unaddressed Challenges
Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity
A primary challenge in exploring the full therapeutic potential of the DBO scaffold is the development of efficient, scalable, and versatile synthetic routes. Future research is increasingly focused on methodologies that not only improve access to the core structure but also facilitate the creation of diverse chemical libraries for extensive structure-activity relationship (SAR) studies.
Other emerging strategies focus on novel cyclization methods. For instance, the reaction of 3-oxidopyraziniums with certain acrylate (B77674) derivatives has been shown to directly form the 3,8-diazabicyclo[3.2.1]octane framework through a 1,3-dipolar cycloaddition type mechanism. nih.gov Further investigation into the scope and limitations of such cycloaddition reactions could provide rapid access to highly functionalized DBO systems. Additionally, new methods for preparing key precursors, such as the synthesis of 8-alkyl-3,8-diazabicyclo[3.2.1]octanes from adipic acid, are expanding the toolkit available to medicinal chemists. semanticscholar.org The development of orthogonally protected DBO building blocks, for example, allows for selective modification at different positions, which is invaluable for combinatorial synthesis and the creation of targeted compound libraries. researchgate.net
Advanced Mechanistic Elucidation of Biological Pathways
While many DBO derivatives have been identified through phenotypic screening or initial receptor-binding assays, a deep, mechanistic understanding of their biological activity is often lacking. Future research must move beyond identifying if a compound binds to a target to understanding how it modulates the target's function and the downstream consequences on cellular pathways.
A parallel can be drawn to the study of tropane (B1204802) alkaloids, which share a related bicyclic core structure. nih.gov The complex biosynthetic pathways of tropane alkaloids in plants like Erythroxylum coca have been elucidated using advanced techniques, including microbial expression platforms and transcriptomic analysis. pnas.orgnih.govresearchgate.net These approaches identified novel enzymes and revealed that analogous pathways could evolve independently in different species. pnas.orgnih.gov A similar systems-biology approach could be applied to understand the metabolism and mechanism of action of synthetic DBO derivatives. This involves identifying metabolic enzymes, characterizing downstream signaling cascades, and understanding how the compound's structure influences these interactions at a molecular level. researchgate.net For derivatives showing promise, elucidating these pathways is a critical step toward predicting efficacy and potential side effects.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of DBO compounds and other active molecules to design entirely new chemical structures with desired properties. harvard.edu These de novo design algorithms can explore a vast chemical space to propose novel derivatives that are synthetically feasible and optimized for specific biological targets. harvard.edu
Furthermore, predictive models can be developed to forecast the biological activity, physicochemical properties, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles of DBO analogues. nih.govnih.gov By using quantitative structure-activity relationship (QSAR) models powered by deep learning, researchers can screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This in silico screening significantly reduces the time and resources required for hit identification and lead optimization. nih.gov As more high-quality experimental data on DBO derivatives becomes available, the accuracy and predictive power of these AI/ML models will continue to improve, guiding more efficient and successful drug development campaigns. zenodo.org
Exploration of Novel Therapeutic Targets and Applications
The structural versatility of the 3,8-diazabicyclo[3.2.1]octane scaffold makes it a promising platform for targeting a wide array of biological systems. While initial research has focused on certain areas, significant opportunities exist to explore novel therapeutic applications. Derivatives of this scaffold have already shown activity against several targets, indicating a broad potential that warrants further investigation. nih.govmdpi.comnih.gov
For example, certain DBO derivatives have been synthesized as analogues of epibatidine (B1211577) and have shown potent analgesic effects through interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) system. nih.gov Others have been investigated for their affinity for μ-opioid receptors, another key target in pain management. mdpi.com More recently, a DBO moiety was incorporated into a novel inhibitor of KRAS-G12D, a critical and previously challenging-to-target mutation in pancreatic and biliary cancers. nih.gov The DBO portion of this inhibitor was shown through molecular docking to form key hydrogen bonds within the target protein. nih.gov The scaffold has also been used in the development of AKR1C3 inhibitors, which have potential applications in treating cancers and polycystic ovary syndrome (PCOS). google.com
The demonstrated success across these diverse targets suggests that libraries of DBO derivatives could be screened against other challenging protein classes. Future research should focus on exploring their potential in treating other neurological disorders, various cancers, and infectious diseases, as related bicyclic amines have shown antiprotozoal activity. nih.gov
| Therapeutic Area | Specific Target/Application | Key Findings |
|---|---|---|
| Oncology | KRAS-G12D Inhibition | DBO moiety forms critical hydrogen bonds with Asp12/Gly60 in the KRAS-G12D protein. nih.gov |
| Oncology / Endocrinology | AKR1C3 Inhibition | Potential therapeutic target for cancers (prostate, breast, etc.) and Polycystic Ovary Syndrome (PCOS). google.com |
| Pain / Analgesia | Nicotinic System (nAChR) Modulation | Analogues of epibatidine show high affinity for the α4β2 nAChR subtype and significant analgesic activity. nih.gov |
| Pain / Analgesia | μ-Opioid Receptor Affinity | Derivatives have been synthesized and tested for their affinity towards μ-opioid receptors for potential analgesic applications. mdpi.com |
| Infectious Diseases | Antiprotozoal Activity | Related bicyclic amine structures have demonstrated activity against the causative organisms of malaria and sleeping sickness. nih.gov |
Overcoming Challenges in Translational Research and Pre-clinical Development
Translating a promising compound from the laboratory to clinical use is fraught with challenges. For derivatives of 1-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one, these hurdles span from preclinical validation to navigating the complexities of clinical trials.
A significant challenge in preclinical development is the reliance on animal models that may not accurately predict human responses. nih.gov The variability and interpretation of data from these studies can be a major hurdle. For DBO derivatives, establishing robust "proof-of-concept" in relevant disease models is essential but often difficult. nih.gov Furthermore, as compound designs become more complex to improve target specificity, other issues can arise. For instance, in the development of PROTACs from a DBO-containing KRAS inhibitor, the resulting molecules showed reduced potency, potentially due to impaired membrane permeability. nih.gov This highlights a common challenge: optimizing a molecule for one property (e.g., target binding) can negatively impact another (e.g., cell penetration or metabolic stability).
The progression into early-phase clinical trials presents another set of obstacles. The vast majority of compounds entering Phase I and II studies fail due to unforeseen safety concerns or a lack of efficacy in humans. nih.gov Overcoming these challenges requires a multifaceted approach, including the development of better preclinical models, the use of advanced biomarker strategies to demonstrate target engagement, and careful dose-selection studies. Non-scientific factors, such as securing adequate funding and navigating complex regulatory landscapes, also represent significant and very real barriers to the successful translation of these promising chemical entities into approved therapies. nih.gov
Q & A
Q. Table 1: Example Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Toluene | None | 80°C | 65 |
| Triazole Coupling | DMF | CuI | 110°C | 58 |
| Final Purification | Ethyl Acetate | – | RT | 95* |
| *Purity after HPLC. |
Advanced: How can researchers characterize the stereochemistry of derivatives to assess their impact on biological activity?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. Retention time differences correlate with stereochemical configurations .
- X-ray Crystallography : Resolve absolute configurations of crystalline derivatives. For example, the (1R,5S) configuration in related bicyclic compounds shows enhanced dopamine transporter (DAT) binding .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to infer spatial arrangements. Diastereomers exhibit distinct splitting patterns in H-NMR .
- Biological Assays : Compare enantiomer activity in radioligand binding assays (e.g., DAT/SERT inhibition). Stereoselectivity ratios >2 indicate significant conformational preferences .
Advanced: What methodological approaches investigate SAR in modulating neurotransmitter transporters?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., trifluoromethyl, benzodioxole) at the 3-position of the bicyclic core. Evaluate effects on DAT/SERT/NET inhibition using H-labeled ligand displacement assays .
- Pharmacophore Mapping : Overlay active analogs to identify critical hydrogen-bonding (e.g., carbonyl group) and hydrophobic interactions (e.g., aryl groups) .
- Functional Assays : Measure uptake inhibition in transfected HEK cells. EC values for DAT range from 0.8–12 µM, depending on substituent bulk .
- Data Correlation : Use regression models to link logP values with transporter affinity. Hydrophobic analogs (logP >2.5) show higher NET selectivity .
Q. Table 2: Example SAR for DAT Affinity
| Substituent | IC (µM) | logP |
|---|---|---|
| -H (Parent Compound) | 12.0 | 1.2 |
| -CF | 3.5 | 2.8 |
| -Benzodioxole | 0.8 | 3.1 |
Advanced: Which computational techniques predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DAT (PDB: 4M48). The carbonyl oxygen forms hydrogen bonds with Asp79 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models : Develop partial least squares (PLS) models using descriptors like polar surface area (PSA) and molar refractivity. PSA <70 Å correlates with blood-brain barrier penetration .
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies. ΔG values <−40 kcal/mol suggest strong DAT affinity .
Advanced: How do researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line, buffer pH) to minimize variability. For example, DAT inhibition varies by >20% across CHO vs. HEK cells .
- Meta-Analysis : Pool data from multiple studies using random-effects models. Heterogeneity indices (I) >50% indicate significant methodological discrepancies .
- Proteomic Profiling : Identify off-target interactions via kinase screening panels. Aryl-substituted analogs may inhibit JAK1/TYK2, confounding neurotransmitter data .
- Structural Validation : Confirm compound identity via high-resolution mass spectrometry (HRMS) and elemental analysis. Impurities >5% can skew EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
